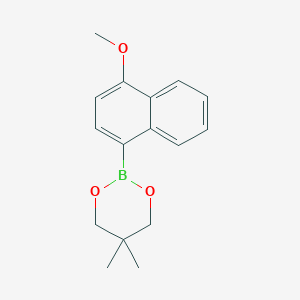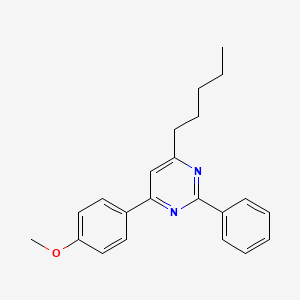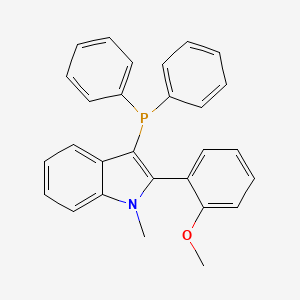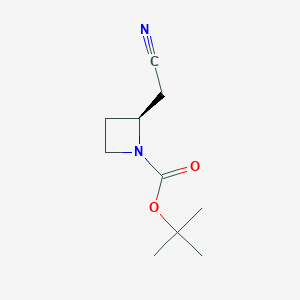
4-Butyl-2-chloro-1-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-2-chloro-1-fluorobenzene is a chemical compound with the CAS Number: 2432848-87-6 . It has a molecular weight of 186.66 . The compound is liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . Its InChI code is 1S/C10H12ClF/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7H,2-4H2,1H3 .Chemical Reactions Analysis
As a benzene derivative, this compound can undergo electrophilic aromatic substitution . This reaction maintains the aromaticity of the benzene ring .Physical And Chemical Properties Analysis
This compound is a liquid .Applications De Recherche Scientifique
4-Butyl-2-chloro-1-fluorobenzene has been extensively studied in the field of scientific research. It has been used as a model compound for the study of aromatic reactivity and as a substrate for the synthesis of various organic compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and industrial compounds. Additionally, this compound has been used in the study of enzyme-catalyzed reactions, in the synthesis of polymers, and in the synthesis of organometallic compounds.
Mécanisme D'action
The mechanism of action of 4-Butyl-2-chloro-1-fluorobenzene is not well understood. However, it is thought to involve the formation of an intermediate product, which is then further reacted to form the desired product. It is believed that the intermediate product is formed by the reaction of the alkyl halide with the benzene ring. The intermediate product is then further reacted to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is known that this compound is a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, this compound has been shown to be mutagenic and carcinogenic in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Butyl-2-chloro-1-fluorobenzene in laboratory experiments include its low cost and availability, its ease of synthesis, and its wide range of applications. However, this compound is a highly reactive compound and can be hazardous to handle. Additionally, this compound is a potent inhibitor of cytochrome P450 enzymes, which can potentially interfere with the metabolism of drugs and other xenobiotics.
Orientations Futures
There are a number of potential future directions for the use of 4-Butyl-2-chloro-1-fluorobenzene. These include the development of new synthetic methods for the synthesis of this compound, the use of this compound in the synthesis of new pharmaceuticals, agrochemicals, and industrial compounds, and the development of new methods for the study of enzyme-catalyzed reactions. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and to develop methods for the safe handling of this compound.
Méthodes De Synthèse
4-Butyl-2-chloro-1-fluorobenzene can be synthesized by a variety of methods. The most common method is the Friedel-Crafts alkylation of benzene with the appropriate alkyl halide. In this method, an alkyl halide is reacted with benzene in the presence of an aluminum chloride catalyst to form the desired product. Other methods include the reaction of 4-bromobenzotrifluoride with an alkyl halide, the reaction of 4-bromobenzotrifluoride with an alkyl amine, and the reaction of 4-bromobenzotrifluoride with an alkyl sulfonate.
Propriétés
IUPAC Name |
4-butyl-2-chloro-1-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQCWCJKSQVSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6329419.png)



![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)



